Home > Products > Screening Compounds P70847 > 3-(4-fluorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
3-(4-fluorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine -

3-(4-fluorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

Catalog Number: EVT-4952722
CAS Number:
Molecular Formula: C19H22FN5O
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

One primary application of 3-(4-fluorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine is as a ligand for Cyclin-dependent kinase 6 (CDK6) in structural biology studies. [] CDK6 is a key regulator of the cell cycle, and understanding its structure and interactions with inhibitors is crucial for developing novel cancer therapies.

7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]1)

  • Compound Description: This compound is a [18F]-labeled pyrazolo[1,5-a]pyrimidine derivative studied for its potential as a PET imaging agent for tumors. [] Initial biodistribution studies showed a slow clearance rate from excretory tissues, prompting further modifications for improved imaging properties. []
  • Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine scaffold with 3-(4-fluorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine. The primary structural difference lies in the substitution at the 3- and 7-positions. This compound has a nitrile group at the 3-position and a 2-[18F]fluoroethylamino group at the 7-position, while the target compound has a 4-fluorophenyl group at the 3-position and a more complex 2-(4-morpholinyl)ethylamino group at the 7-position. []

N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[18F]fluoro-4-nitrobenzamide ([18F]2)

  • Compound Description: Similar to [18F]1, this is another [18F]-labeled pyrazolo[1,5-a]pyrimidine derivative investigated for tumor imaging with PET. [] Biodistribution studies in mice bearing S180 tumors revealed differences in tumor uptake kinetics compared to [18F]1, highlighting the impact of structural modifications on biological behavior. []
  • Relevance: This compound shares the pyrazolo[1,5-a]pyrimidine core with 3-(4-fluorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine. [] Key structural variations include a nitrile group at the 3-position and a 2-[18F]fluoro-4-nitrobenzamidoethyl group at the 7-position. [] In contrast, the target compound features a 4-fluorophenyl group at the 3-position and a 2-(4-morpholinyl)ethylamino group at the 7-position. []

(3-Cyano-7-(2-[18F]fluoroethylamino)pyrazolo[1,5-a]-pyrimidin-5-yl)methyl acetate ([18F]3)

  • Compound Description: This [18F]-labeled pyrazolo[1,5-a]pyrimidine derivative is designed to improve the pharmacokinetic properties of the pyrazolo[1,5-a]pyrimidine scaffold for tumor imaging. [] In vitro studies demonstrated higher uptake of this compound by S180 tumor cells compared to its analog, (S)-6-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-[18F]fluoro-4-nitrobenzamido)hexanoic acid ([18F]5), suggesting the positive impact of the acetate group on tumor cell uptake. []
  • Relevance: Sharing the fundamental pyrazolo[1,5-a]pyrimidine core structure with 3-(4-fluorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine, this compound differs in its 3- and 5-position substitutions. [] It incorporates a nitrile group at the 3-position, a 2-[18F]fluoroethylamino group at the 7-position, and an acetoxymethyl group at the 5-position, whereas the target compound has a 4-fluorophenyl at the 3-position, a 2-(4-morpholinyl)ethylamino group at the 7-position, and a methyl group at the 5-position. []

7-(2-[18F]fluoroethylamino)-5-(hydroxymethyl)pyrazolo[1,5-a]- pyrimidine-3-carbonitrile ([18F]4)

  • Compound Description: This compound represents another [18F]-labeled pyrazolo[1,5-a]pyrimidine derivative synthesized and evaluated for its potential in tumor imaging using PET. [] In vivo biodistribution studies in tumor-bearing mice showed an increasing trend in tumor uptake over time, suggesting potential for tumor visualization. []
  • Relevance: This compound shares the same pyrazolo[1,5-a]pyrimidine core as 3-(4-fluorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine but with different substituents at the 3-, 5-, and 7-positions. [] This compound has a nitrile group at the 3-position, a hydroxymethyl group at the 5-position, and a 2-[18F]fluoroethylamino group at the 7-position. [] The target compound, in contrast, features a 4-fluorophenyl group at the 3-position, a methyl group at the 5-position, and a 2-(4-morpholinyl)ethylamino group at the 7-position. []

(S)-6-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-[18F]fluoro-4-nitrobenzamido)hexanoic acid ([18F]5)

  • Relevance: This compound shares the pyrazolo[1,5-a]pyrimidine core with 3-(4-fluorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine. The main structural distinctions are the presence of a nitrile group at the 3-position, a (S)-6-(2-[18F]fluoro-4-nitrobenzamido)hexanoic acid substituent at the 7-position, and a methyl group at the 5-position. [] This contrasts with the target compound, which has a 4-fluorophenyl group at the 3-position, a 2-(4-morpholinyl)ethylamino group at the 7-position, and a methyl group at the 5-position. []

2-Dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine

  • Compound Description: This pyrazolo[1,5-a][1,3,5]triazine derivative exhibited notable dose-dependent vasodilator activity in a study focused on identifying novel vasodilator agents. [] The pronounced vasodilatory effects suggest its potential as a promising candidate for developing new vasodilator drugs, warranting further investigation. []
  • Relevance: This compound and 3-(4-fluorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine belong to the same structural family, featuring a pyrazolo-fused heterocyclic system. [] While the core structures differ slightly (pyrazolo[1,5-a][1,3,5]triazine vs. pyrazolo[1,5-a]pyrimidine), the presence of similar substituents like methyl and aryl groups highlights the structural similarities within this class of compounds. []

2-Dichloromethyl-7-methyl-4-(pyridin-3-yl)pyrazolo[1,5-a][1,3,5]triazine

  • Compound Description: This pyrazolo[1,5-a][1,3,5]triazine derivative demonstrated significant dose-dependent vasodilator effects in a study evaluating the vasodilator activity of various synthesized compounds. [] Its strong vasodilatory properties position it as a potentially promising compound for the development of new vasodilator drugs, prompting further research in this direction. []
  • Relevance: Similar to the previous compound, this pyrazolo[1,5-a][1,3,5]triazine derivative shares a close structural relationship with 3-(4-fluorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine. [] Both compounds are part of a family characterized by a pyrazolo-fused heterocyclic core, with variations in the specific heterocyclic system and substituents. [] The presence of comparable substituents like methyl and aryl groups emphasizes the structural similarities within this compound class. []

Properties

Product Name

3-(4-fluorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

IUPAC Name

3-(4-fluorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C19H22FN5O

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C19H22FN5O/c1-14-12-18(21-6-7-24-8-10-26-11-9-24)25-19(23-14)17(13-22-25)15-2-4-16(20)5-3-15/h2-5,12-13,21H,6-11H2,1H3

InChI Key

MMNLKGVTGHSGRK-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2C(=C1)NCCN3CCOCC3)C4=CC=C(C=C4)F

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCN3CCOCC3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.